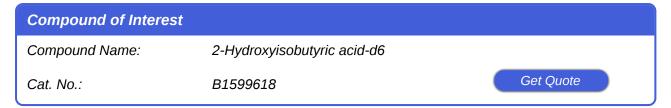




An In-Depth Technical Guide to 2-Hydroxyisobutyric acid-d6

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyric acid-d6 (2-HIBA-d6) is the deuterated form of 2-hydroxyisobutyric acid, an endogenous metabolite. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, makes 2-HIBA-d6 a valuable tool in metabolic research, particularly as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.[1] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological relevance of **2-Hydroxyisobutyric acid-d6**.

Core Chemical and Physical Properties

2-Hydroxyisobutyric acid-d6 shares similar chemical and physical properties with its non-deuterated analog. The primary difference lies in its molecular weight due to the presence of six deuterium atoms. The properties of both compounds are summarized below for comparison.



Property	2-Hydroxyisobutyric acid- d6	2-Hydroxyisobutyric acid
Synonyms	Acetonic acid-d6, 2-HIBA-d6, 2-Methyllactic acid-d6[2]	Acetonic acid, 2-HIBA, 2- Methyllactic acid, α- Hydroxyisobutyric acid[3]
Molecular Formula	C4H2D6O3[2]	C4H8O3[3]
Molecular Weight	110.1 g/mol [2]	104.105 g·mol ^{−1} [3]
CAS Number	40662-45-1[2]	594-61-6[3]
Appearance	Solid[2]	White solid[3]
Melting Point	Not specified, expected to be similar to the non-deuterated form.	82.5 °C[3]
Boiling Point	Not specified, expected to be similar to the non-deuterated form.	212 °C[3]
Solubility	DMSO: ≥10 mg/mL, Ethanol: 1-10 mg/mL, PBS (pH 7.2): 1- 10 mg/mL[2]	Soluble in water, ether, and alcohol.
Purity	≥99% deuterated forms (d1-d6) [2]	Not applicable
Stability	Stable for ≥ 4 years when stored at -20°C.[2]	Stable under normal conditions.

Experimental Protocols Synthesis of 2-Hydroxyisobutyric acid-d6

While specific synthesis protocols for **2-Hydroxyisobutyric acid-d6** are not readily available in peer-reviewed literature, a plausible method can be adapted from general procedures for the deuteration of carboxylic acids. One such method involves the H/D exchange at the α -position of a suitable precursor.



Methodology adapted from general protocols for deuteration of carboxylic acids:[4][5][6][7][8]

- Starting Material: A potential starting material could be a derivative of 2-hydroxyisobutyric acid where the methyl hydrogens are more readily exchanged, or a precursor molecule that can be converted to 2-hydroxyisobutyric acid after deuteration. A common method for α-deuteration is the treatment of a carboxylic acid with a strong base in the presence of D₂O.
- Reaction Conditions: The carboxylic acid is dissolved in a suitable solvent, and a strong base (e.g., sodium deuteroxide in D₂O) is added. The reaction mixture is then heated to facilitate the H/D exchange. The temperature and reaction time would need to be optimized for this specific compound.
- Work-up and Purification: After the reaction is complete, the mixture is acidified with a
 deuterated acid (e.g., DCl in D₂O) and the product is extracted with an organic solvent. The
 solvent is then evaporated, and the resulting crude product can be purified by
 recrystallization or chromatography.
- Characterization: The final product is characterized by NMR and mass spectrometry to confirm the structure and determine the degree of deuteration.

Quantification by Mass Spectrometry

2-Hydroxyisobutyric acid-d6 is primarily used as an internal standard for the accurate quantification of endogenous 2-hydroxyisobutyric acid in biological samples by GC-MS or LC-MS/MS.[1]

- Sample Collection: Collect a urine sample.
- Internal Standard Spiking: To a 200 μL aliquot of urine, add a known amount of 2-Hydroxyisobutyric acid-d6 solution.
- pH Adjustment and Extraction: Acidify the sample with HCl to a pH below 2. Saturate the solution with sodium chloride. Extract the organic acids with ethyl acetate.
- Derivatization: Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.
 Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the organic acids into their more volatile trimethylsilyl (TMS) derivatives.



- Incubation: Heat the sample at 60-70°C for 30-60 minutes to ensure complete derivatization.
- Analysis: The derivatized sample is then ready for injection into the GC-MS system.
- Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).
- Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) or full scan mode.
- Quantification: The concentration of 2-hydroxyisobutyric acid is determined by comparing the
 peak area of its characteristic ions to the peak area of the corresponding ions from the 2Hydroxyisobutyric acid-d6 internal standard.
- Liquid Chromatograph: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 2hydroxyisobutyric acid and its deuterated internal standard to ensure high selectivity and sensitivity.
- Quantification: Similar to GC-MS, the ratio of the peak area of the analyte to the internal standard is used for quantification.

Biological Significance and Signaling Pathways

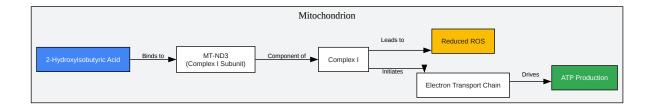
2-Hydroxyisobutyric acid is increasingly recognized for its role in various metabolic processes and its association with several health conditions.[9][10] Its deuterated form is instrumental in



studies investigating these roles.

Involvement in Mitochondrial Function

Recent studies have highlighted the protective effect of 2-hydroxyisobutyric acid on mitochondria. It has been shown to improve mitochondrial respiratory chain homeostasis, particularly by targeting the MT-ND3 subunit of Complex I.[11][12] This suggests a potential therapeutic role in conditions associated with mitochondrial dysfunction.



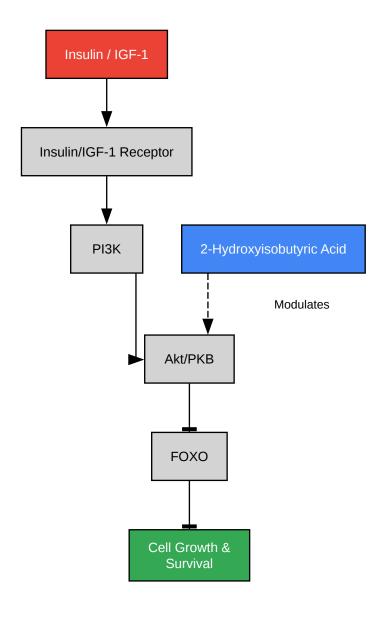
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Caption: 2-HIBA's interaction with the mitochondrial respiratory chain.

Insulin/IGF-1 Signaling Pathway

2-Hydroxyisobutyric acid has been implicated in the modulation of the Insulin/IGF-1 signaling pathway. This pathway is crucial for cell growth, proliferation, and metabolism. Dysregulation of this pathway is associated with conditions like diabetes and cancer.[13][14][15][16][17]





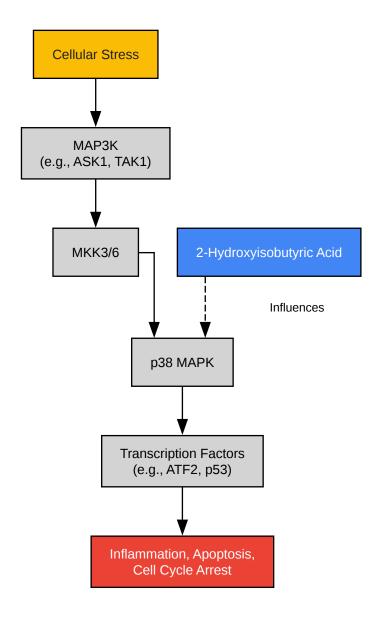
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Caption: Modulation of the Insulin/IGF-1 signaling pathway by 2-HIBA.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[18][19][20][21][22] 2-Hydroxyisobutyric acid may influence this pathway, thereby affecting cellular stress responses.





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Caption: Influence of 2-HIBA on the p38 MAPK signaling pathway.

Conclusion

2-Hydroxyisobutyric acid-d6 is an indispensable tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its use as an internal standard enables precise and accurate quantification of its endogenous counterpart, facilitating a deeper understanding of the biological roles of 2-hydroxyisobutyric acid in health and disease. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working with this important deuterated compound.



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